8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane
Description
The compound 8-((4-Fluoro-3-methylphenyl)sulfonyl)-4-((4-methoxyphenyl)sulfonyl)-1-oxa-4,8-diazaspiro[4.5]decane (CAS: 1172262-16-6) is a spirocyclic diazaspiro derivative featuring two distinct sulfonyl substituents: a 4-fluoro-3-methylphenylsulfonyl group at position 8 and a 4-methoxyphenylsulfonyl group at position 2. Its molecular formula is C₁₄H₁₉FN₂O₃S (MW: 314.38 g/mol) .
Properties
IUPAC Name |
8-(4-fluoro-3-methylphenyl)sulfonyl-4-(4-methoxyphenyl)sulfonyl-1-oxa-4,8-diazaspiro[4.5]decane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25FN2O6S2/c1-16-15-19(7-8-20(16)22)31(25,26)23-11-9-21(10-12-23)24(13-14-30-21)32(27,28)18-5-3-17(29-2)4-6-18/h3-8,15H,9-14H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RTCYWGFLIHWGMT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCC3(CC2)N(CCO3)S(=O)(=O)C4=CC=C(C=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25FN2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table summarizes key structural analogs and their properties:
Pharmacological and Physicochemical Properties
Lipophilicity (log P):
- The target compound’s 4-fluoro-3-methylphenyl group increases lipophilicity compared to analogs with methoxy substituents (e.g., 4-methoxyphenyl in ). This may enhance membrane permeability but reduce aqueous solubility .
- Compound 25 in (log P ~3–5) suggests that substituents like carboxamide or methoxy groups lower log P, favoring solubility .
Biological Activity:
- Anticonvulsant analogs (e.g., ) demonstrate that spirocyclic diazaspiro scaffolds with fluorinated aryl groups exhibit CNS activity. The target compound’s fluorinated substituent aligns with this trend .
- Compound 24 () shows affinity for orexin receptors, highlighting the role of sulfonyl groups in receptor binding .
Synthetic Accessibility:
Stability and Metabolic Considerations
- The electron-withdrawing sulfonyl groups may reduce metabolic oxidation but increase susceptibility to hydrolysis.
- The spirocyclic core minimizes ring strain, enhancing stability compared to non-spiro analogs .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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